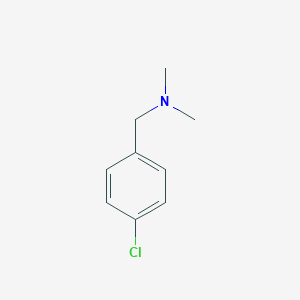

1-(4-chlorophenyl)-N,N-dimethylmethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-11(2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZKSNAMPUQHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Alkylation and Amination Strategies for Substituted Benzylic Amines

The formation of the benzylic amine structure through the creation of a new carbon-nitrogen bond is a classical and widely utilized approach. This typically involves the reaction of an electrophilic benzyl (B1604629) species with a nitrogen nucleophile.

Direct amination, a type of nucleophilic substitution, is a fundamental method for amine synthesis. youtube.com In this approach, a benzyl halide, such as 4-chlorobenzyl chloride, serves as the electrophile. The reaction with a suitable amine nucleophile leads to the displacement of the halide and the formation of the desired C-N bond. While direct reaction with ammonia (B1221849) can yield the primary amine, 4-chlorobenzylamine, this method can be extended to secondary amines. youtube.comchemicalbook.com

A significant challenge in this approach is the potential for over-alkylation. The primary amine product is itself a nucleophile and can react with another molecule of the benzyl halide to form a secondary amine, which can further react to form a tertiary amine and even a quaternary ammonium (B1175870) salt. youtube.com Controlling the stoichiometry and reaction conditions is therefore crucial to selectively obtain the desired product. For the synthesis of a tertiary amine like 1-(4-chlorophenyl)-N,N-dimethylmethanamine, this method is less direct than the alkylation of a secondary amine.

A more direct and controlled synthesis of this compound involves the N-alkylation of dimethylamine (B145610) with a halogenated benzyl precursor. The most common precursor is 4-chlorobenzyl chloride, which can be prepared from 4-chlorotoluene (B122035). prepchem.com This reaction is a classic example of an SN2 reaction, where the lone pair of electrons on the nitrogen atom of dimethylamine attacks the benzylic carbon, displacing the chloride leaving group. youtube.com

The reaction is typically carried out in a suitable solvent, and a base is often added to neutralize the hydrogen halide formed during the reaction, preventing the formation of dimethylammonium halide which would be unreactive. This method provides a high yield of the desired tertiary amine, as the starting secondary amine is readily available and the reaction proceeds efficiently. The use of benzyl chloride as an alkylating agent has been shown to be effective in similar N-alkylation reactions. researchgate.net

Table 1: General Parameters for Alkylation of Dimethylamine

| Reactant 1 | Reactant 2 | Precursor Synthesis | Reaction Type | Key Considerations |

| Dimethylamine | 4-Chlorobenzyl chloride | From 4-chlorotoluene prepchem.com | Nucleophilic Substitution (SN2) youtube.com | Stoichiometry, solvent choice, presence of a base |

Aminalation, the reaction of an aldehyde or ketone with an amine to form an aminal, is a useful transformation in organic synthesis. While not a direct route to this compound, it represents a potential method for the derivatization of related primary or secondary amines. Aminals are geminal-diamino compounds and can serve as protecting groups for aldehydes or as intermediates in further chemical transformations. For instance, a primary benzylic amine could be reacted with formaldehyde (B43269) and another amine to form a mixed aminal, which could then be used in subsequent synthetic steps.

Reductive Amination Protocols for N,N-Dimethylmethanamine Synthesis

Reductive amination is a powerful and widely used method for the synthesis of amines. This two-step, often one-pot, process involves the initial reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. For the synthesis of this compound, the starting materials would be 4-chlorobenzaldehyde (B46862) and dimethylamine.

Growing environmental concerns have spurred the development of reductive amination protocols that avoid the use of transition metals. chemrxiv.org These methods often employ more benign and readily available reducing agents. One such approach involves the use of formaldehyde, which can act as both a reductant and a source of methyl groups in the N-methylation of anilines. researchgate.net Another significant advancement is the use of sodium hypophosphite (NaH₂PO₂) as a reducing agent in a transition-metal- and acid-free protocol for the reductive amination of carbonyl compounds with N,N-dialkylformamides. rsc.org This method allows for the synthesis of various N,N-dimethylamines in moderate to excellent yields without the need for chromatographic purification. rsc.org

Sodium hypophosphite (NaH₂PO₂) has emerged as a particularly promising reagent for reductive amination due to its low cost, stability, and environmentally friendly nature. nih.govresearchgate.net Research has demonstrated that NaH₂PO₂ can effectively promote the reductive amination of a wide range of carbonyl compounds and amines. nih.govresearchgate.netorganic-chemistry.org The reaction conditions are often optimized to high temperatures (e.g., 130°C) and can be performed neat, leading to a very low environmental factor (E-factor) of around 1. nih.govorganic-chemistry.org This method shows great compatibility with various functional groups and has been successfully scaled up, highlighting its industrial applicability. nih.govresearchgate.net The reductive amination of aldehydes with dimethylamine using borohydride (B1222165) exchange resin has also been shown to be an efficient procedure. koreascience.kr

Table 2: Reductive Amination Findings

| Reducing Agent | Key Features | Yields | Substrate Scope | Reference |

| Sodium Hypophosphite (NaH₂PO₂) | Nontoxic, stable, environmentally benign, bulk availability | Up to 85% | Wide range of carbonyls and amines | nih.govorganic-chemistry.org |

| NaH₂PO₂ with DMF | Transition-metal- and acid-free protocol | Moderate to excellent | Various N,N-dimethylamines | rsc.org |

| Formaldehyde | Acts as reductant and methyl source | Good | Anilines with electron-donating groups | researchgate.net |

Catalytic Carbon-Nitrogen Cross-Coupling Reactions

The formation of the crucial carbon-nitrogen bond in this compound can be efficiently achieved through modern cross-coupling strategies. These reactions typically involve the coupling of an aryl halide or pseudohalide with an amine, mediated by a metal catalyst.

Palladium-Catalyzed Systems and Ligand Optimization

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis for C-N bond formation. numberanalytics.com This palladium-catalyzed cross-coupling reaction is highly effective for coupling aryl halides with amines. numberanalytics.comlibretexts.org The synthesis of this compound via this method would typically involve the reaction of a 4-chlorobenzyl halide with dimethylamine or the coupling of 4-chloroiodobenzene with an aminomethyl equivalent.

The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, formation of a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. numberanalytics.comwuxiapptec.com

The success of the Buchwald-Hartwig amination is critically dependent on the choice of ligand coordinated to the palladium center. numberanalytics.com Ligands play a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Optimization often involves tuning the steric and electronic properties of the ligand. Bulky, electron-rich phosphine (B1218219) ligands, such as biarylphosphines (e.g., RuPhos, BrettPhos), are frequently employed to enhance reaction rates and yields. nih.gov These ligands promote the reductive elimination step and can influence the rate-limiting step of the entire cycle. nih.gov

Table 1: Key Steps in the Buchwald-Hartwig Amination Catalytic Cycle

| Step | Description |

|---|---|

| Catalyst Activation | A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, or a Pd(0) source is used directly. libretexts.orgwuxiapptec.com |

| Oxidative Addition | The active LPd(0) catalyst reacts with the aryl halide (Ar-X) to form an arylpalladium(II) complex. numberanalytics.com |

| Amine Coordination & Deprotonation | The amine nucleophile coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amido complex. numberanalytics.com |

| Reductive Elimination | The final step where the C-N bond is formed, yielding the arylamine product and regenerating the Pd(0) catalyst for the next cycle. numberanalytics.com |

Copper-Mediated Coupling Approaches

Copper-catalyzed C-N bond formation, historically known as the Ullmann condensation or Goldberg reaction, offers a classical alternative to palladium-based methods. wikipedia.orgresearchgate.net These reactions typically involve the coupling of an aryl halide with an amine, alcohol, or thiol. wikipedia.org The traditional Ullmann reaction required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder in polar solvents like DMF or nitrobenzene. wikipedia.org

Modern advancements have led to the development of milder and more efficient copper-mediated coupling reactions. These improved methods utilize soluble copper(I) salts, such as CuI, in combination with a ligand to facilitate the reaction under less demanding conditions. organic-chemistry.org Amino acids, like N,N-dimethylglycine, have been identified as effective ligands that promote the coupling of aryl iodides with aliphatic alcohols and can be applied to amination reactions. organic-chemistry.org This approach avoids the use of expensive and air-sensitive palladium catalysts. organic-chemistry.org The reaction mechanism involves the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

Table 2: Comparison of Traditional and Modern Ullmann-Type C-N Coupling Conditions

| Feature | Traditional Ullmann Reaction | Modern Ligand-Accelerated Ullmann Reaction |

|---|---|---|

| Catalyst | Stoichiometric copper powder or copper salts. wikipedia.org | Catalytic amounts of a copper(I) source (e.g., CuI). organic-chemistry.org |

| Ligand | Generally not used. wikipedia.org | Often required (e.g., diamines, amino acids). organic-chemistry.org |

| Temperature | Very high (e.g., >200°C). wikipedia.org | Milder (e.g., ~110°C). organic-chemistry.org |

| Substrate Scope | Often limited to activated aryl halides. wikipedia.org | Broader scope, including less reactive halides. |

| Efficiency | Lower yields and side reactions are common. | Generally higher yields and cleaner reactions. organic-chemistry.org |

Tert-Butoxide-Catalyzed/Mediated Amination

Recent studies have shown that strong bases, particularly potassium tert-butoxide (KOtBu), can mediate or even catalyze C-N bond formation without the need for a transition metal. researchgate.net One such method involves the reaction between tertiary amines and aryl halides, mediated by a KOtBu/DMSO system. researchgate.net This reaction is believed to proceed through an aryne intermediate generated from the aryl halide in the presence of the strong base. The aryne is then trapped by the amine to form the aminated product. researchgate.net

For the synthesis of this compound, this could potentially involve the reaction of a suitable tertiary amine with 1-chloro-4-halobenzene. Another relevant protocol is the KOtBu-facilitated amination of carboxylic acids using N,N-dimethylformamide (DMF) as the dimethylamine source to generate N,N-dimethylamides. organic-chemistry.org This highlights the ability of KOtBu to facilitate the in situ generation of dimethylamine from DMF for subsequent reactions. organic-chemistry.org These transition-metal-free methods offer advantages in terms of cost and avoiding metal contamination in the final product. researchgate.netorganic-chemistry.org

Mannich Reaction in the Synthesis of N,N-Dimethylmethanamine Derivatives

The Mannich reaction is a cornerstone of organic chemistry for the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.org It is a three-component condensation between a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.gov The product is a β-amino carbonyl compound known as a Mannich base. wikipedia.org

The structure of this compound is not a classical Mannich base but can be synthesized using a variation of the Mannich reaction. The key intermediate is a pre-formed iminium salt, often referred to as an Eschenmoser's salt precursor. This salt, dimethyl(methylidene)ammonium iodide or chloride, is generated from the reaction of formaldehyde and dimethylamine hydrochloride. nih.gov This stable electrophilic reagent serves as a powerful aminomethylating agent.

The synthesis of this compound can be achieved by reacting this Eschenmoser's salt with a suitable nucleophilic 4-chlorophenyl precursor, such as a 4-chlorophenyl Grignard reagent. wikipedia.orgresearchgate.net

Table 3: Components for Mannich-Type Synthesis of this compound

| Component | Role | Specific Reagent Example |

|---|---|---|

| Formaldehyde Source | Provides the methylene (B1212753) bridge (-CH2-). | Paraformaldehyde. nih.gov |

| Amine Source | Provides the dimethylamino group (-N(CH3)2). | Dimethylamine Hydrochloride. nih.gov |

| Nucleophilic Substrate | Provides the 4-chlorophenyl group. | 4-chlorophenylmagnesium bromide (Grignard reagent). |

Functional Group Interconversion and Derivatization from Substituted Anilines

Preparation via Grignard Reagents

The use of Grignard reagents provides a powerful and direct route for the formation of carbon-carbon bonds. In the context of synthesizing this compound, the key strategy involves the reaction of a 4-chlorophenyl Grignard reagent with an electrophile that can deliver the N,N-dimethylaminomethyl group.

The most direct application is the reaction of 4-chlorophenylmagnesium bromide or chloride with a pre-formed Eschenmoser's salt (dimethyl(methylidene)ammonium iodide). The Grignard reagent acts as a potent carbon nucleophile, attacking the electrophilic carbon of the iminium ion to directly form the target molecule. This method is highly efficient for creating the C-C bond between the aryl ring and the aminomethyl fragment.

Alternatively, transition-metal-free electrophilic amination can be achieved by reacting aryl Grignard reagents with N-chloroamines in the presence of an additive like tetramethylethylenediamine (TMEDA). organic-chemistry.org This approach, while forming a C-N bond, demonstrates the versatility of Grignard reagents in reacting with nitrogen-based electrophiles to form aniline (B41778) derivatives, which could then be further functionalized. organic-chemistry.orgresearchgate.net

Table 4: Synthesis of Aryl Amines via Grignard Reagents

| Grignard Reagent | Electrophile | Additive/Catalyst | Product Type |

|---|---|---|---|

| Arylmagnesium Halide | N-Chloroamines | TMEDA | Arylamine. organic-chemistry.org |

| Arylmagnesium Halide | Dimethyl(methylidene)ammonium Iodide | None | Benzylamine derivative |

Synthesis of Thioether-Substituted Derivatives

The introduction of a thioether moiety to derivatives of this compound can be achieved through several synthetic strategies, often by modifying its precursors or employing reactions that target the aromatic ring or benzylic position. While direct thioetherification of this compound is not widely documented, methods applied to similar structures, such as aryl chlorides and benzyl alcohols, offer viable routes.

A prominent precursor for synthesizing this compound is 4-chlorobenzaldehyde. This aldehyde can undergo reactions with sulfur-containing nucleophiles to form various thioether derivatives. For instance, the reaction of 4-chlorobenzaldehyde with 2-aminothiophenol (B119425) is a known method for producing 2-substituted benzothiazoles, which are a class of heterocyclic thioethers. researchgate.net The reaction conditions, particularly the solvent, have a significant impact on the product distribution, with water often promoting high yields of the desired benzothiazole. researchgate.net

Another approach involves the direct functionalization of the aryl chloride. A modern, thiol-free organocatalytic method has been developed for the synthesis of aryl alkyl thioethers from aryl chlorides and alcohols under mild, photochemical conditions. nih.gov This method utilizes an indole (B1671886) thiolate organocatalyst that, upon excitation with 405 nm light, activates the aryl chloride for a reaction with a sulfur source like tetramethylthiourea. nih.gov This strategy could potentially be adapted to synthesize thioether derivatives of the target compound.

Furthermore, copper-catalyzed cross-coupling reactions represent a robust method for C-S bond formation. The coupling of benzyl alcohols with thiols, catalyzed by copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), proceeds via a Lewis-acid-mediated SN1-type mechanism to afford benzyl thioethers in good to excellent yields. nih.gov This approach is tolerant of a wide range of functional groups on both the benzyl alcohol and the thiol. nih.gov By starting with (4-chlorophenyl)methanol, a variety of thioether derivatives could be synthesized, which could then be converted to the final N,N-dimethylmethanamine product.

The following table summarizes a selection of methods applicable for the synthesis of thioether derivatives related to this compound.

Table 1: Synthetic Methods for Thioether Derivatives

| Starting Material | Reagent(s) | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | 2-Aminothiophenol | Water, 110 °C | 2-(4-Chlorophenyl)benzothiazole | researchgate.net |

| Aryl Chloride | Alcohol, Tetramethylthiourea | Indole thiolate organocatalyst, 405 nm light | Aryl Alkyl Thioether | nih.gov |

| Benzyl Alcohol | Thiol | Cu(OTf)₂ | Benzyl Thioether | nih.gov |

Controlling Side Reactions and Byproduct Formation in Synthesis

The primary synthetic route to this compound is the reductive amination of 4-chlorobenzaldehyde with dimethylamine. While effective, this reaction can be accompanied by the formation of side products if not carefully controlled.

A significant side reaction in the synthesis of tertiary amines from benzyl halides and dimethylamine is the formation of a quaternary ammonium salt. google.com In a related synthesis of 4-amino-N,N-dimethylbenzylamine from p-nitrobenzyl bromide and dimethylamine, the formation of bis(4-nitrobenzyl)-dimethylammonium bromide was identified as a key impurity. google.com The formation of this byproduct can be effectively controlled by carefully managing the reaction conditions, specifically by the batch-wise addition of the p-nitrobenzyl bromide to ensure its molar percentage in the reaction mixture remains low (less than 7%). google.com Similarly, in the synthesis of N,N-dimethylbenzylamine from benzyl chloride and an aqueous solution of dimethylamine, maintaining the temperature below 40°C and controlling the addition rate of benzyl chloride can lead to a high yield of the desired product with no quaternary salts detected in the crude distillate. chemicalbook.com

The choice of reducing agent and reaction conditions in the reductive amination process is also critical for minimizing byproducts. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride, and sodium borohydride. commonorganicchemistry.com Sodium borohydride can also reduce the starting aldehyde, so it is typically added after the iminium ion has been formed. commonorganicchemistry.com The use of a microchannel reactor for the reaction of benzyl chloride with dimethylamine has been shown to be an effective method for controlling the reaction, potentially leading to higher purity and yield. patsnap.com

In the reductive amination of aldehydes, dialkylation can be a problematic side reaction, especially when using primary amines. organic-chemistry.org While less of a concern with a secondary amine like dimethylamine, controlling the stoichiometry and reaction conditions is still important to ensure high selectivity for the desired tertiary amine. The use of specific catalytic systems, such as amorphous cobalt particles with H₂ as the reductant, has been shown to provide high selectivity in reductive aminations under mild conditions. organic-chemistry.org

The following table outlines potential side reactions and methods for their control in the synthesis of this compound and related compounds.

Table 2: Control of Side Reactions in Synthesis

| Reaction | Potential Side Product | Control Method | Reference |

|---|---|---|---|

| Amination of a benzyl halide with dimethylamine | Quaternary ammonium salt | Batch-wise addition of the benzyl halide, maintaining a low molar percentage in the reaction mixture. | google.com |

| Amination of benzyl chloride with dimethylamine | Quaternary ammonium salt | Control of addition rate and reaction temperature (below 40°C). | chemicalbook.com |

| Reductive amination of an aldehyde | Reduction of the starting aldehyde | Stepwise procedure: formation of the imine/iminium ion before the addition of the reducing agent (e.g., NaBH₄). | commonorganicchemistry.com |

| Reductive amination | Dialkylation (more common with primary amines) | Optimization of stoichiometry and reaction conditions; use of selective catalysts. | organic-chemistry.org |

Elucidation of Reaction Mechanisms and Intrinsic Chemical Reactivity

Nucleophilic Substitution Pathways Involving Halogenated Arenes

The formation of 1-(4-chlorophenyl)-N,N-dimethylmethanamine can be achieved through classical nucleophilic substitution reactions. The most direct route involves the reaction of a 4-chlorobenzyl halide, such as 4-chlorobenzyl chloride, with dimethylamine (B145610). In this SN2 reaction, the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group.

The halogen atom on the aromatic ring of the 4-chlorobenzyl halide is generally inert to direct nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups. rsc.org Therefore, the reaction selectively occurs at the more reactive benzylic position. The reactivity of the benzyl (B1604629) halide starting material is crucial; 4-chlorobenzyl chloride is a commonly used precursor for this type of synthesis. chemicalbook.commdpi.com The reaction is typically carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrohalic acid formed as a byproduct. chemicalbook.com

Mechanistic Insights into Catalytic C-N Bond Formation

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer powerful alternatives for forming C-N bonds. rsc.orgmdpi.com The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the coupling of aryl halides with a wide variety of amines under relatively mild conditions. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction is of paramount importance for constructing molecules containing the arylamine motif. wikipedia.orgnumberanalytics.com

The catalytic cycle for the Buchwald-Hartwig amination generally involves a sequence of well-defined steps. numberanalytics.comlibretexts.org It begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a Pd(II) intermediate. This is followed by coordination of the amine to the palladium center and subsequent deprotonation by a base to form a palladium amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus completing the cycle. wikipedia.orglibretexts.org

The success of palladium-catalyzed C-N cross-coupling reactions is highly dependent on the choice of the catalyst system, which includes the palladium precursor and, most critically, the supporting ligand. rsc.orgnih.gov The ligand plays a crucial role by stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle. rsc.orgnih.gov

For challenging substrates like aryl chlorides, the development of sterically hindered and electron-rich phosphine (B1218219) ligands has been a major breakthrough. nih.govacs.org These ligands promote the difficult oxidative addition step and accelerate the final reductive elimination. rsc.orgnih.gov N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for these transformations. nih.gov The choice of base and solvent also significantly impacts the reaction's efficiency and scope. libretexts.org A multiligand approach, where a mixture of ligands is used, has also been shown to create a more robust catalytic system capable of coupling a wider range of substrates with high reactivity. acs.org

Table 1: Representative Catalyst Systems for the Amination of Aryl Chlorides with Secondary Amines

| Palladium Source | Ligand | Base | Solvent | General Observations |

| Pd(OAc)₂ | Biarylphosphine Ligands (e.g., DavePhos, JohnPhos) | NaOtBu, K₃PO₄ | Toluene, Dioxane | Effective for a broad range of aryl chlorides and secondary amines; ligands are often air-stable. rsc.org |

| Pd₂(dba)₃ | N-Heterocyclic Carbene (NHC) Precursors (e.g., IPr·HCl) | KOtBu, NaOH | Toluene, Dioxane | High activity for electron-neutral and electron-rich aryl chlorides. nih.gov |

| Pd(OAc)₂ | Dialkylbiarylphosphine Ligands (e.g., t-BuXPhos) | K₂CO₃, Cs₂CO₃ | t-BuOH, Toluene | Shows excellent activity and selectivity, often at very low catalyst loadings. acs.org |

| Pd(dba)₂ | Bidentate Phosphine Ligands (e.g., BINAP, XantPhos) | NaOtBu | Toluene | Suppresses side reactions like β-hydride elimination, improving selectivity. rsc.org |

This table presents generalized findings for the Buchwald-Hartwig amination of aryl chlorides with secondary amines, which is analogous to a potential catalytic synthesis of this compound.

The elucidation of the catalytic cycle has been advanced by studies aimed at identifying and characterizing the transient intermediates involved. pnas.orgnih.gov The primary species in the Buchwald-Hartwig amination cycle include the initial Pd(0) complex, the oxidative addition product [LPd(Ar)X], the palladium-amine adduct, and the key palladium amido complex [LPd(Ar)(NR₂)]. wikipedia.orgacs.org The structure and coordination number of these intermediates can vary depending on the specific ligands and substrates used. wikipedia.org

Reductive elimination, the product-forming step, can occur from either a three-coordinate or a four-coordinate palladium amido complex, with the three-coordinate species generally reacting faster. wikipedia.org Competing side reactions, such as β-hydride elimination from the amido complex, can lead to the formation of hydrodehalogenated arenes and imines, reducing the yield of the desired amine product. wikipedia.org Advanced techniques like desorption electrospray ionization mass spectrometry (DESI-MS) have enabled the direct observation of fleeting intermediates, such as metal-nitrenoid species in other types of amination reactions, providing deeper mechanistic understanding. pnas.orgnih.gov

Aryl Intermediates in Amination Reactions

In palladium-catalyzed amination, the aryl group is transferred from the aryl halide to the palladium catalyst, forming a key palladium-aryl intermediate. This species, typically a square planar Pd(II) complex, is central to the catalytic cycle. acs.org Following its formation via oxidative addition, this intermediate coordinates with the amine nucleophile. wikipedia.org

Protonation Studies and Quantitative Basicity Characterization

The chemical character of this compound is defined in part by the basicity of its tertiary amine functional group. The lone pair of electrons on the nitrogen atom can accept a proton, making the molecule a Brønsted-Lowry base. The basicity is influenced by the electronic effects of the 4-chlorobenzyl substituent. The electron-withdrawing nature of the chloro group on the phenyl ring can slightly decrease the electron density on the nitrogen atom through an inductive effect, thereby modulating its basicity compared to an unsubstituted benzylamine. nih.gov

Conceptual Density Functional Theory (DFT) provides a powerful computational framework for quantifying molecular properties, including basicity. tandfonline.commdpi.com Instead of relying solely on experimental measurements, which can be challenging, DFT allows for the calculation of various electronic descriptors that correlate with a molecule's ability to accept a proton. pku.edu.cnpku.edu.cn

Key descriptors for assessing basicity include the energy of the Highest Occupied Molecular Orbital (EHOMO), the molecular electrostatic potential (MEP) at the nitrogen atom, and calculated proton affinity (PA). pku.edu.cnpku.edu.cn A higher HOMO energy generally indicates greater ease of donating electrons to a proton. Similarly, a more negative molecular electrostatic potential on the nitrogen atom signifies a region of high electron density, favorable for protonation. These theoretical descriptors can be combined to create robust quantitative models that accurately predict experimental pKₐ values for various classes of amines. pku.edu.cnpku.edu.cn

Table 2: Theoretical Descriptors for Molecular Basicity Analysis via DFT

| Descriptor | Definition | Relevance to Basicity |

| Proton Affinity (PA) | The negative of the enthalpy change for the gas-phase protonation of the molecule. | A direct theoretical measure of intrinsic basicity; higher PA indicates stronger basicity. |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Represents the energy of the outermost electrons. Higher EHOMO suggests greater ability to donate electrons, correlating with higher basicity. frontiersin.org |

| Molecular Electrostatic Potential (MEP) | The potential experienced by a positive point charge at various points on the electron density surface. | A negative MEP minimum near the nitrogen atom indicates a site of high electron density and susceptibility to electrophilic attack (protonation). pku.edu.cn |

| Global Hardness (η) | Calculated as (ELUMO - EHOMO). | Measures the resistance to change in electron distribution. Softer molecules (lower η) are generally more reactive and can be more basic. frontiersin.org |

| Fukui Function (f⁻) | Describes the change in electron density when the molecule accepts an electron. | The condensed Fukui function on the nitrogen atom can indicate its susceptibility to proton attack. |

Intramolecular Charge Transfer (ICT) Phenomena in Substituted N,N-Dimethylanilines

Substituted N,N-dimethylanilines, including this compound, are known to exhibit intramolecular charge transfer (ICT) upon photoexcitation. This process involves the transfer of an electron from the electron-donating dimethylamino group to the electron-accepting substituted phenyl ring. The initial excitation leads to a locally excited (LE) state, which can then relax to a more polarized charge transfer state.

One of the most widely accepted models to explain this phenomenon is the Twisted Intramolecular Charge Transfer (TICT) model. nih.gov This model posits that the ICT state is formed through a torsional motion of the dimethylamino group with respect to the phenyl ring. nih.gov This twisting to a perpendicular geometry minimizes the overlap between the donor and acceptor orbitals, facilitating a more complete charge separation. Theoretical studies on para-substituted N,N-dimethylaniline derivatives suggest that the presence of a TICT state can explain phenomena like dual fluorescence, even in nonpolar solvents. uq.edu.au In contrast, other proposed mechanisms, such as those involving a wagged internal charge transfer state, are considered less likely. uq.edu.au

The investigation into the dynamics of ICT in similar "push-pull" molecules, where an electron-donating group is linked to an electron-withdrawing group, has been extensive. nih.gov For instance, in molecules like 4-N,N-dimethylamino-4'-nitrobiphenyl, the twisting of the N,N-dimethylaniline group is a key step in populating the TICT state, and this process is influenced by the solvent's polarity. rsc.org In highly polar solvents, this twisting can be barrierless, whereas in less polar environments, the process is slower, and an equilibrium between the LE and TICT states may be established. rsc.org In nonpolar solvents, the twisting process can be completely hindered. rsc.org

Studies on molecules like 4-(dicyanomethylene)-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran (DCM) also support the role of a twisted geometry for the dimethylamino group in the ICT state. gist.ac.kr Time-resolved stimulated Raman spectroscopy has been instrumental in distinguishing the vibrational modes of the LE and ICT conformers. gist.ac.kr

While the TICT model is widely supported, discrepancies between computational and experimental findings in the study of ICT phenomena in substituted N,N-dimethylanilines can arise. These discrepancies often stem from the complexity of the systems and the approximations inherent in theoretical models.

For example, in the case of 4-(dimethylamino)benzonitrile (B74231) (DMABN), a prototypical molecule for ICT studies, computational methods like multireference configuration interaction (MRCI) and algebraic diagrammatic construction (ADC(2)) have been employed to investigate the structural processes leading to dual fluorescence. nih.gov These calculations suggest that while CCN bending can lead to significant charge transfer, the resulting structure is not a minimum and relaxes back to the LE structure. nih.govacs.org The main driver for the dual fluorescence is attributed to the nonadiabatic interaction between the LE and CT states, with the TICT state playing a crucial role. nih.gov

Experimental studies on N,N-di-n-alkyl-4-(trifluoromethyl)anilines show that the efficiency of the ICT reaction is significantly influenced by the energy gap between the S1 (LE) and S2 states. researchgate.net A larger energy gap, as predicted by the planar ICT (PICT) model, leads to a lower ICT efficiency. researchgate.net Experiments also indicate that the ICT reaction follows an adiabatic pathway, proceeding from the relaxed LE state. researchgate.net

The choice of computational method and basis set can significantly impact the calculated geometries and energies of the excited states. For instance, in a study on 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, both Hartree-Fock (HF) and Density Functional Theory (DFT) methods were used to calculate molecular geometry and other properties, with the results showing good agreement with experimental data. researchgate.net However, for complex processes like ICT, more advanced methods that can accurately describe excited-state potential energy surfaces and non-adiabatic effects are often necessary.

Discrepancies can also arise from solvent effects, which are challenging to model accurately. While theoretical studies often incorporate solvent models, these are approximations of the complex solute-solvent interactions that occur in reality. uq.edu.au

Theoretical Analysis of Intramolecular Hydrogen Bonding Effects

While this compound itself does not possess a hydrogen bond donor in the dimethylamino group, theoretical analysis of intramolecular hydrogen bonding (IMHB) in related substituted anilines provides valuable context for understanding non-covalent interactions that can influence molecular conformation and reactivity.

In ortho-substituted anilines, the presence of a substituent capable of acting as a hydrogen bond acceptor can lead to the formation of an IMHB with the N-H group. However, studies on 2-chloroaniline (B154045) suggest that there is no significant evidence for IMHB formation, as the two functional groups are likely too far apart. researchgate.net In contrast, other systems, such as 4-anilino-5-fluoroquinazolines, provide a good model for studying weak N-H···F hydrogen bonding interactions. nih.govescholarship.org In these molecules, the aniline (B41778) N-H proton is forced into close proximity with a fluorine atom, leading to a detectable through-space interaction. nih.govescholarship.org

Theoretical methods like DFT calculations are crucial for characterizing these weak interactions. nih.gov The strength of such hydrogen bonds can be modulated by the electronic effects of other substituents on the aromatic ring. nih.gov Quasi-atomic orbital (QUAO) bonding analysis is another theoretical tool used to study IMHB, providing insights into the nature of the bonding by directly accessing information from the molecular wave function. nih.gov This analysis can reveal the covalent and electrostatic contributions to the hydrogen bond. For instance, studies on aniline-water complexes have shown that the hydrogen bond can be partially covalent.

The presence of IMHBs can have a pronounced effect on molecular properties, including lipophilicity. researchgate.net Understanding these interactions is important for rational drug design and for predicting the behavior of molecules in different environments.

Advanced Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is used to determine the optimized geometry and electronic ground state properties of molecules. researchgate.netnih.gov Methods like the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed to calculate key parameters. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.gov

Time-Dependent DFT (TDDFT) is an extension of DFT used to study the properties of molecules in the presence of time-dependent electromagnetic fields, making it ideal for investigating excited states. wikipedia.orgnih.gov This method is widely applied to calculate electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions, typically from the ground state to the first excited state. wikipedia.org

Table 1: Typical Parameters Calculated via DFT for 1-(4-chlorophenyl)-N,N-dimethylmethanamine

| Parameter | Description |

| Ground State Energy | The total electronic energy of the molecule in its most stable conformation. |

| Dipole Moment | A measure of the overall polarity of the molecule arising from charge separation. |

| Optimized Geometry | The three-dimensional arrangement of atoms with the lowest energy, providing precise bond lengths and angles. |

| Vibrational Frequencies | Calculated frequencies corresponding to the fundamental modes of molecular vibration, used to interpret IR and Raman spectra. nih.gov |

Ab initio methods are a class of quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. nih.gov Methods such as Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory serve to provide highly accurate molecular characterizations. While computationally more demanding than DFT, they are often used as benchmarks for validating the results of other methods. For a molecule like this compound, ab initio calculations can provide a precise description of its electron correlation effects and molecular orbitals.

Analysis of Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) mapping is a crucial visualization tool that illustrates the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-deficient regions. researchgate.net

In an MEP map, regions of negative potential (typically colored red to yellow) are associated with high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. researchgate.net For this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the nitrogen atom due to its lone pair of electrons and, to a lesser extent, around the electronegative chlorine atom. These are the primary sites for interaction with electrophiles.

Positive Potential: Located around the hydrogen atoms of the methyl and methylene (B1212753) groups, as well as the aromatic ring's hydrogen atoms.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital capable of accepting electrons, thus acting as an electrophile. youtube.comlibretexts.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive and easily polarizable. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the π-system of the chlorophenyl ring and the lone pair of the nitrogen atom. The LUMO is likely to be the corresponding π* anti-bonding orbital of the aromatic ring. The analysis of these orbitals provides insight into the molecule's reactivity in chemical reactions.

Table 2: Key Molecular Properties Derived from FMO Analysis

| Parameter | Formula | Description |

| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital; related to the ionization potential. |

| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | A measure of chemical reactivity and kinetic stability. irjweb.com |

| Ionization Potential (I) | ≈ -E_HOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | ≈ -E_LUMO | The energy released when an electron is added to the molecule. |

| Global Hardness (η) | (I - A) / 2 | Resistance of the molecule to change its electron configuration. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the ease of changing the electron configuration. |

| Electronegativity (χ) | (I + A) / 2 | The ability of the molecule to attract electrons. |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals, resembling a Lewis structure. nih.govwisc.edu This method is particularly effective for studying hyperconjugation and intramolecular charge transfer (ICT). malayajournal.org

NBO analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. A higher E(2) value indicates a stronger interaction. For this compound, significant interactions would include:

Delocalization from the lone pair of the nitrogen atom (LP(N)) to adjacent anti-bonding orbitals (e.g., σ(C-C) or σ(C-H)).

Interactions involving the lone pairs of the chlorine atom (LP(Cl)) and the π* anti-bonding orbitals of the phenyl ring.

Delocalization from the π-orbitals of the phenyl ring to adjacent σ* orbitals.

Table 3: Illustrative Donor-Acceptor Interactions from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

| LP (1) N11 | σ* (C7-C8) | (Calculated Value) | n → σ |

| LP (3) Cl10 | π (C4-C5) | (Calculated Value) | n → π |

| π (C3-C4) | π (C5-C9) | (Calculated Value) | π → π* |

(Note: NBO analysis provides specific energy values for these interactions based on the molecule's calculated wavefunction.)

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak, non-covalent interactions within and between molecules. researchgate.netnih.gov It is based on the electron density (ρ) and its reduced density gradient (s). By plotting 's' versus 'ρ', regions corresponding to different types of interactions can be identified.

The resulting 3D visualization typically uses colored isosurfaces to represent:

Blue surfaces: Strong attractive interactions, such as hydrogen bonds.

Green surfaces: Weak van der Waals interactions.

Red surfaces: Strong repulsive interactions, often found in sterically crowded regions or within rings.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are pivotal in establishing a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity in chemical reactions. For aromatic compounds like this compound, QSRR often employs the Hammett equation. This equation provides a framework for understanding how substituents on the benzene (B151609) ring influence the rate and equilibrium constants of reactions involving a side chain.

The Hammett equation is expressed as:

log(k/k₀) = ρσ

In this equation, k represents the rate constant for a reaction of a substituted benzene derivative, while k₀ is the rate constant for the reaction of the unsubstituted parent compound (in this case, N,N-dimethylbenzylamine). The term σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of a particular substituent. The term ρ (rho) is the reaction constant, indicating the sensitivity of a specific reaction to these electronic effects.

Substituent Effects of the Chloro Group

The reactivity of this compound is significantly influenced by the electronic properties of the chlorine atom at the para-position of the benzene ring. The Hammett substituent constant, σ, for a para-chloro group is +0.227. libretexts.org The positive value of this constant signifies that the chloro group is electron-withdrawing from the aromatic ring. This electron withdrawal occurs through the inductive effect, which deactivates the benzene ring and influences the reactivity of the benzylic side chain. libretexts.orglumenlearning.com

| Substituent | Position | Hammett Substituent Constant (σ) |

|---|---|---|

| -Cl | meta | +0.373 |

| -Cl | para | +0.227 |

Research Findings

Detailed research into the reactivity of substituted N,N-dimethylbenzylamines provides insight into how the 4-chloro substituent in this compound affects its chemical behavior. A key reaction studied in this context is the quaternization of N,N-dimethylbenzylamines with methyl iodide. oup.com This reaction involves the nucleophilic attack of the tertiary amine on the methyl iodide, forming a quaternary ammonium (B1175870) salt.

A study on the quaternization of various substituted N,N-dimethylbenzylamines with methyl iodide in different solvents yielded a Hammett plot, which correlates the logarithm of the reaction rate constants with the Hammett substituent constants. oup.com For the reaction in acetonitrile, a linear relationship was observed, yielding a reaction constant (ρ) of approximately -0.85.

The negative sign of the reaction constant (ρ) is significant. It indicates that the reaction is accelerated by electron-donating groups and decelerated by electron-withdrawing groups. wikipedia.orgutexas.edudalalinstitute.com This is because the transition state of the reaction involves the development of a positive charge on the nitrogen atom as it forms a new bond with the methyl group of methyl iodide. Electron-donating substituents would help to stabilize this developing positive charge, thus increasing the reaction rate. Conversely, the electron-withdrawing nature of the para-chloro substituent in this compound destabilizes this transition state, leading to a slower reaction rate compared to the unsubstituted N,N-dimethylbenzylamine.

| Reaction | Substrate Class | Reaction Constant (ρ) | Interpretation |

|---|---|---|---|

| Quaternization with Methyl Iodide | N,N-dimethylbenzylamines | -0.85 (in acetonitrile) | Reaction is favored by electron-donating groups and disfavored by electron-withdrawing groups. |

Therefore, based on QSRR principles and experimental data from related compounds, it can be concluded that the 4-chloro substituent in this compound reduces its nucleophilic reactivity in reactions such as quaternization.

State of the Art Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the unambiguous structural elucidation of 1-(4-chlorophenyl)-N,N-dimethylmethanamine. By probing the magnetic environments of atomic nuclei, NMR offers comprehensive insights into the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within the this compound molecule. The resulting spectrum displays characteristic signals that correspond to the distinct proton environments.

In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as a solvent, the aromatic protons on the 4-chlorophenyl ring produce signals in the downfield region, generally observed as two doublets around δ 7.2-7.3 ppm. This pattern is indicative of a 1,4-disubstituted aromatic system. The single proton on the benzylic carbon (the CH group adjacent to the nitrogen and the phenyl ring) resonates as a singlet at approximately δ 3.4 ppm. The six chemically equivalent protons of the two methyl groups attached to the nitrogen atom appear as a sharp singlet further upfield, typically around δ 2.2 ppm. The integration of these signals confirms the proton count for each group, validating the molecular structure.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Environment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons | ~7.2-7.3 | Doublet | 4H |

| Benzylic Proton (CH) | ~3.4 | Singlet | 1H |

| Dimethyl Protons (N(CH₃)₂) | ~2.2 | Singlet | 6H |

The carbon atoms of the chlorophenyl ring resonate in the aromatic region of the spectrum, typically between δ 128 and 139 ppm. The carbon atom directly bonded to the chlorine (C4) is found around δ 132 ppm, while the carbon atom attached to the benzylic group (C1) appears at approximately δ 138 ppm. The remaining aromatic carbons (C2, C6, C3, C5) are observed around δ 129 ppm and δ 128 ppm, respectively. The benzylic carbon (CH) shows a characteristic signal at about δ 64 ppm. The two equivalent methyl carbons of the dimethylamino group produce a single peak in the upfield region, typically around δ 45 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Environment | Chemical Shift (δ) in ppm |

|---|---|

| Aromatic C1 | ~138 |

| Aromatic C4 | ~132 |

| Aromatic C2, C6 | ~129 |

| Aromatic C3, C5 | ~128 |

| Benzylic Carbon (CH) | ~64 |

| Dimethyl Carbons (N(CH₃)₂) | ~45 |

For an even more detailed structural analysis, two-dimensional (2D) NMR experiments are utilized. These techniques reveal correlations between different nuclei, providing definitive evidence of atomic connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment confirms the coupling between adjacent protons, which is particularly useful for assigning the aromatic protons in the chlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks connecting the aromatic protons to their corresponding carbons, the benzylic proton to the benzylic carbon, and the methyl protons to the methyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. It can be used to show through-space interactions between the benzylic proton and the nearby aromatic and methyl protons.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound, which in turn allows for the confirmation of its elemental formula. Electrospray Ionization (ESI), a soft ionization method, is often used in conjunction with a Time-of-Flight (TOF) analyzer. This ESI-TOF combination typically generates the protonated molecular ion, [M+H]⁺, with high accuracy. The presence of a chlorine atom in the molecule results in a characteristic isotopic pattern, with the [M+H]⁺ and [M+2+H]⁺ ions appearing in an approximate 3:1 ratio, providing further evidence for the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile and semi-volatile compounds in a mixture and provides detailed mass information for their identification. In the analysis of this compound, the gas chromatograph first separates the compound from any impurities or solvents. Subsequently, the mass spectrometer fragments the molecule and detects the resulting ions.

The mass spectrum of a related compound, N,N-dimethyl-benzenemethanamine, shows characteristic fragmentation patterns that can be extrapolated to its chlorinated analogue. fda.gov Key fragments typically include the molecular ion peak [M]+ and other significant peaks resulting from specific bond cleavages. For this compound, the most prominent fragmentation pathway involves the cleavage of the C-N bond, leading to the formation of a stable chlorotropylium or chlorobenzyl cation. Another characteristic fragment is the [M-H]+ ion. The formation of an ion at m/z 30 is also very characteristic of aliphatic amines. docbrown.info

Table 1: Predicted Key Fragments in GC-MS of this compound

| m/z (mass-to-charge ratio) | Predicted Ion Fragment | Significance |

| 169/171 | [C₉H₁₂ClN]⁺ | Molecular ion peak (M⁺), showing isotopic pattern for Chlorine. |

| 125/127 | [C₇H₆Cl]⁺ | Chlorobenzyl cation, resulting from cleavage of the C-N bond. |

| 58 | [C₃H₈N]⁺ | Dimethylaminomethyl cation. |

| 44 | [C₂H₆N]⁺ | Dimethylamine (B145610) cation fragment. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its structural features: the substituted benzene (B151609) ring, the aliphatic amine group, and the carbon-chlorine bond.

Analysis of similar structures, such as 4-chlorobenzyl alcohol and 4-chlorobenzaldehyde (B46862), provides insight into the expected spectral regions for key vibrations. nist.govnist.gov The spectrum will be dominated by C-H stretching vibrations from both the aromatic ring and the methyl/methylene (B1212753) groups. The presence of the p-substituted benzene ring is confirmed by specific overtone and combination bands in the 2000-1600 cm⁻¹ region and strong out-of-plane bending vibrations.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000-3100 | C-H Stretch | Aromatic Ring |

| 2850-2980 | C-H Stretch | Aliphatic (CH₂ and N-CH₃) |

| 1600, 1490 | C=C Stretch | Aromatic Ring |

| 1090 | C-Cl Stretch | Aryl-Chloride |

| 1000-1250 | C-N Stretch | Tertiary Amine |

| 800-850 | C-H Out-of-Plane Bending | p-Disubstituted Benzene Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring. The substitution on the ring influences the wavelength of maximum absorption (λmax).

The chromophore in this compound is the 4-chlorobenzyl group. Conjugation and substitution can shift the absorption maxima to longer wavelengths (a bathochromic shift). In related compounds, the electronic transitions of the phenyl group typically result in absorption bands in the 200-300 nm range. For instance, a study on a newly synthesized hydrazone of bexarotene (B63655) with acetaminophen (B1664979) showed distinct λmax values for different aromatic structures. mdpi.com Similarly, the UV-Vis spectrum of this compound would exhibit characteristic absorption peaks that help in its identification.

Table 3: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition Type | Predicted λmax (nm) | Chromophore |

| π → π | ~265-275 | Chlorophenyl group |

| π → π | ~220-230 | Chlorophenyl group |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

Table 4: General Crystallographic Parameters Determined by XRD

| Parameter | Description |

| Crystal System | The symmetry classification of the crystal (e.g., Monoclinic, Orthorhombic). |

| Space Group | Describes the symmetry of the unit cell. |

| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes. |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. |

| Z | The number of molecules per unit cell. |

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability of Coordination Compounds

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the thermal stability of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and a reference material. These methods are particularly useful for characterizing coordination compounds, where the loss of ligands or decomposition occurs at specific temperatures.

When this compound acts as a ligand in a coordination compound, TGA/DTA can reveal the temperature at which the amine ligand dissociates from the metal center, as well as subsequent decomposition steps of the complex. For example, studies on other complexes show that decomposition often begins at temperatures around 400°C for stable structures. fda.gov The TGA thermogram would show a distinct mass loss corresponding to the molecular weight of the amine ligand, providing evidence of the complex's composition and thermal stability.

Table 5: Illustrative TGA/DTA Data for a Hypothetical Coordination Compound

| Temperature Range (°C) | Mass Loss (%) | Event Type (DTA) | Interpretation |

| 100-150 | 5% | Endothermic | Loss of solvent molecules (e.g., water). |

| 250-350 | 30% | Endothermic/Exothermic | Dissociation and loss of the this compound ligand. |

| >400 | 45% | Exothermic | Decomposition of the remaining metal salt to metal oxide. |

Elemental Analysis and Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula.

For this compound, the molecular formula is C₉H₁₂ClN. nih.gov The theoretical elemental composition can be calculated from the atomic weights of its constituent atoms. A close match between the experimental and theoretical values confirms the compound's identity and high purity. mdpi.com

Table 6: Elemental Analysis Data for C₉H₁₂ClN

| Element | Molecular Formula | Theoretical Mass % | Found Mass % (Hypothetical) |

| Carbon (C) | C₉H₁₂ClN | 63.71% | 63.68% |

| Hydrogen (H) | C₉H₁₂ClN | 7.13% | 7.15% |

| Chlorine (Cl) | C₉H₁₂ClN | 20.90% | 20.85% |

| Nitrogen (N) | C₉H₁₂ClN | 8.26% | 8.22% |

Role in Advanced Organic Synthesis and Materials Science Research

Building Block in the Construction of Complex Organic Scaffolds

The unique combination of a 4-chlorophenyl group and an N,N-dimethylmethanamine moiety makes this compound a valuable starting material for synthesizing intricate organic structures, particularly heterocyclic systems with potential applications in medicinal chemistry and materials science.

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. mdpi.comnih.gov The synthesis of these derivatives often involves the condensation and cyclization of 2-aminopyridines with α-haloketones or other suitable carbonyl compounds. organic-chemistry.org

While direct use of 1-(4-chlorophenyl)-N,N-dimethylmethanamine in common synthetic routes for Imidazo[1,2-a]pyridines is not extensively documented, its structural motifs are key components of many biologically active molecules in this class. For instance, the 4-chlorophenyl group can be introduced by using a correspondingly substituted aldehyde or ketone in a multicomponent reaction, such as the Groebke–Blackburn–Bienaymé reaction. mdpi.com The N,N-dimethylmethanamine group, or a precursor like a formyl group on the aromatic ring, can act as a reactive handle for further functionalization or cyclization. These derivatives are explored for their potential as inhibitors of gastric acid secretion and for treating gastrointestinal diseases. google.com

| Synthetic Method for Imidazo[1,2-a]pyridines | Key Reactants | Potential Role of this compound Moiety |

| Groebke–Blackburn–Bienaymé Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | Precursor to the aldehyde component (e.g., 4-formyl-N,N-dimethylaniline). |

| Copper-Catalyzed Synthesis | 2-Aminopyridine, Acetophenone (B1666503) | Precursor to the acetophenone component. |

| Microwave-Assisted Synthesis | 2-Aminopyridine, Aromatic Aldehyde | Precursor to the aromatic aldehyde. researchgate.net |

Opioid receptors are critical targets in the development of analgesics and treatments for other neurological disorders. The design of ligands with specific agonist or antagonist profiles is a major focus of medicinal chemistry. The scaffolds of these ligands often feature an aromatic ring and a nitrogen-containing moiety, which are crucial for binding to the receptor. nih.gov

Compounds with a 4-substituted phenyl ring attached to a nitrogenous core are common in opioid ligand design. For example, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are known opioid receptor antagonists. nih.gov The this compound structure provides a fundamental phenyl-amine framework that can be elaborated into more complex piperidine (B6355638) or azepine-based scaffolds. The chlorine atom offers a site for metabolic resistance or specific halogen bonding interactions within the receptor pocket, while the dimethylamino group is a key pharmacophoric feature or a precursor to other functional groups necessary for receptor affinity and efficacy.

The reactivity of the aromatic ring and the directing effect of the amine group in this compound make it a useful intermediate for the synthesis of various polycyclic heterocyclic systems. These systems are foundational to many pharmaceuticals and functional materials.

For example, derivatives of 4-((4-chlorophenyl)amino) moieties can undergo intramolecular cyclization to form heterocyclic rings like pyrrol-3-ones. mdpi.com The synthesis often proceeds through the formation of an enamine or a related intermediate, followed by ring closure. The 4-chlorophenyl group influences the electronic properties and reactivity of the molecule, while the amine component is integral to the formation of the new heterocyclic ring. Similarly, 4-chlorophenyl precursors are used in the synthesis of other complex systems like 1,3,5-oxadiazines, demonstrating the versatility of this substitution pattern in building diverse heterocyclic libraries. sciforum.net

Precursor Chemistry for Functionalized Aromatic and Heterocyclic Compounds

Functionalized aromatic compounds are essential precursors in organic synthesis. The N,N-dimethylaniline substructure within this compound is a classic example. The powerful electron-donating dimethylamino group strongly activates the aromatic ring towards electrophilic substitution, primarily at the ortho positions.

This heightened reactivity allows for the introduction of a wide range of functional groups, which can then be used to construct more complex molecules. For instance, related N,N-dimethylaniline derivatives are used to synthesize Schiff bases, which are versatile ligands and intermediates. researchgate.net The functionalization of such planar aromatic rings is often straightforward and economical, making them attractive precursors for various materials, including energetic compounds. rsc.org The presence of the chloro-substituent provides an additional handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), further expanding the synthetic utility of this compound as a versatile precursor.

Applications as Ligands in Coordination Chemistry Research

The nitrogen atom of the dimethylamino group in this compound possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating to metal centers. This property allows it to function as a ligand in the formation of coordination complexes.

A significant application of N-aryl amines in organometallic chemistry is in the formation of cyclometallated complexes, particularly with palladium(II). researchgate.net In this process, the nitrogen atom initially coordinates to the palladium center. This coordination pre-organizes the molecule for an intramolecular C-H activation step, typically at an ortho-position of the aromatic ring, leading to the formation of a stable five-membered palladacycle. nih.gov

These cyclometallated palladium complexes, or palladacycles, are highly valued as catalysts or pre-catalysts in cross-coupling reactions, such as the Heck and Suzuki reactions. They are also investigated for their potential biological activities. The N,N-dimethylmethanamine group is an excellent directing group for such C-H activation, facilitating the formation of a [C,N]-chelate with the palladium atom. The resulting organometallic compound is stabilized by the strong sigma-bond between palladium and the aryl carbon.

| Complex Type | Metal Center | Ligand Role of this compound | Key Reaction |

| Palladacycle | Palladium(II) | Directing group and N-donor ligand | Intramolecular C-H activation (Cyclometallation) |

| Coordination Complex | Palladium(II) | Monodentate N-donor ligand | Simple ligand substitution |

Synthesis of Molybdenum and Tungsten Carbonyl Complexes

The synthesis of molybdenum and tungsten carbonyl complexes is a significant area of research in inorganic and organometallic chemistry, often serving as precursors for various catalytic applications. While specific synthetic routes employing this compound as a primary ligand are not extensively detailed in the literature, the general principles for creating such complexes involve the reaction of molybdenum or tungsten hexacarbonyls with various ligands.

Researchers have explored the synthesis of molybdenum and tungsten complexes using ligands like ethylenediamine, diethylenetriamine, and triethylamine. rit.edu These reactions typically involve the substitution of one or more carbonyl (CO) groups on the metal center with the incoming ligand. The stability of the resulting complexes can be influenced by factors such as π-backbonding from the metal to the remaining carbonyl ligands. rit.edu

Catalytic Activity of Metal-Complexed N,N-Dimethylbenzylamine Derivatives in Hydrogenation Reactions

Metal complexes incorporating N,N-dimethylbenzylamine and its derivatives have demonstrated significant catalytic activity in a range of chemical transformations. A notable application is in catalytic hydrogenation, where the ligand structure plays a critical role in the catalyst's efficacy.

Palladium complexes featuring abnormally bound N-heterocyclic carbene (NHC) ligands, which can be derived from N,N-dimethylbenzylamine precursors, have been effectively used in the hydrogenation of alkenes. ucd.ie These catalysts have shown good performance for the hydrogenation of cis-disubstituted and terminal olefins under mild conditions, such as room temperature and 1 bar of H2 pressure. ucd.ie The catalytic activity is highly dependent on the nature of the olefin substrate, with monosubstituted and terminal olefins being the most readily reduced. ucd.ie

Mechanistic studies suggest that the catalysis is heterogeneous, with the abnormally bound carbene ligand acting as an activator for the formation of palladium nanoparticles, which are the active catalytic species. ucd.ie The process is thought to involve the oxidative addition of dihydrogen to the palladium center, facilitated by the high electron density imparted by the carbene ligand, followed by reductive elimination. ucd.ie

The performance of these catalysts is also sensitive to the solvent used, with ethanol (B145695) being identified as a highly efficient medium, while non-polar or strongly coordinating solvents tend to yield low conversions. ucd.ie

Table 1: Catalytic Hydrogenation of Various Alkenes using an Abnormal NHC-Palladium Complex

| Substrate | Product | Time (h) | Conversion (%) |

|---|---|---|---|

| 1-Octene | n-Octane | 1 | >99 |

| Styrene | Ethylbenzene | 1 | >99 |

| Cyclooctene | Cyclooctane | 4.5 | >99 |

| trans-4-Octene | n-Octane | 24 | 20 |

Data sourced from studies on abnormal N-heterocyclic carbene palladium complexes. ucd.ie

Beyond hydrogenation, related N,N-dimethylbenzylamine-ligated palladium complexes are highly active catalysts for other important reactions, such as the Heck–Mizoroki reaction, achieving very high turnover numbers (TON) for the coupling of aryl bromides. rsc.orgresearchgate.net Similarly, rare-earth metal complexes with alpha-metalated N,N-dimethylbenzylamine ligands are active in transformations like intermolecular hydrophosphination. researchgate.netbohrium.comrsc.org

Organocatalytic Applications of Related N,N-Dimethylbenzylamines

N,N-dimethylbenzylamine and its derivatives serve not only as ligands in metal catalysis but also as effective organocatalysts, where the molecule itself promotes chemical reactions without a metal center. wikipedia.org A primary application is in polymer chemistry, where N,N-dimethylbenzylamine functions as a catalyst for the formation of polyurethane foams and epoxy resins. wikipedia.org

Furthermore, derivatives of benzylamines are precursors to N-heterocyclic carbenes (NHCs), which have emerged as a powerful class of organocatalysts. researchgate.net NHCs are typically generated in situ by deprotonating the corresponding azolium salt precursor. These carbenes are versatile catalysts for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, often enabling the construction of complex molecules from simple starting materials under mild conditions. researchgate.net

Investigation of Non-Linear Optical (NLO) Properties in Related Aromatic Schiff Bases

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. researchgate.net Aromatic Schiff bases, which can be synthesized from amine precursors related to this compound, represent a promising class of NLO materials due to their extensive π-conjugation and the presence of electron donor-acceptor groups. nih.gov

The NLO response of these molecules is often quantified by their first hyperpolarizability (β). A higher β value indicates a stronger NLO response. Research has shown that Schiff bases can exhibit β values significantly greater than that of urea, a standard material used for NLO comparisons. For instance, the Schiff base N'-[(E)-(4-fluorophenyl) methylidene]biphenyl-4-carbohydrazide (FMBC) was found to have a hyperpolarizability approximately 10 times that of urea. ijset.in

The structural design of these molecules, including the choice of substituent groups, plays a crucial role in tuning their NLO properties. nih.gov Computational methods, such as Density Functional Theory (DFT), are widely used to predict and understand the NLO behavior of these compounds, correlating molecular structure with properties like polarizability and hyperpolarizability. researchgate.netfrontiersin.org

A compound structurally related to this article's subject, (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, has been synthesized and investigated for its unique optical properties as a laser dye, demonstrating the potential of such molecular frameworks in optical applications. mdpi.com

Table 2: Comparison of First Hyperpolarizability (β) for Selected Organic Compounds

| Compound | First Hyperpolarizability (β) (esu) | Reference |

|---|---|---|

| Urea (Reference) | 0.37 x 10⁻³⁰ | ijset.in |

| 4AAPOCB (Schiff Base) | 14.74 x 10⁻³⁰ | nih.gov |

| 4AAPPCB (Schiff Base) | 8.10 x 10⁻³⁰ | nih.gov |

| FMBC (Schiff Base) | 3.44 x 10⁻³⁰ | ijset.in |

esu: electrostatic unit

Chemical Degradation Pathways and Advanced Product Identification

Mechanistic Investigations of Chemical Degradation Processes

The degradation of 1-(4-chlorophenyl)-N,N-dimethylmethanamine can be initiated through various chemical processes, including oxidation and biodegradation. The presence of a substituted phenyl ring and a tertiary amine group provides multiple reactive sites for transformation.

Advanced Oxidation Processes (AOPs), such as ozonation, are effective in degrading a wide range of organic pollutants, including pharmaceutical compounds and pesticides. nih.gov For compounds structurally similar to this compound, such as N-dimethyl phenylureas, ozonation has been shown to be a potent degradation method. nih.gov The reaction mechanism likely involves the electrophilic attack of ozone on the aromatic ring, leading to hydroxylation, or on the nitrogen atom of the dimethylamino group. The degradation rate of N-dimethyl phenylureas is noted to be faster than their N-methyl N-methoxy analogues, suggesting the dimethylamino group is a key site for initial attack. nih.gov This can lead to N-demethylation or the formation of N-oxide intermediates. Subsequent reactions can result in the cleavage of the benzylic carbon-nitrogen bond.

The presence of the chlorine atom on the phenyl ring influences the reactivity of the aromatic system. While electron-withdrawing, the chlorine atom is also an ortho-, para-director for electrophilic substitution, which could influence the position of hydroxylation during oxidative degradation.

Biodegradation is another important pathway for the transformation of organic compounds in the environment. The related compound N,N-dimethylmethanamine (trimethylamine) is known to be readily biodegradable. santos.com This suggests that the dimethylamino moiety of this compound could be susceptible to microbial degradation, likely through enzymatic N-demethylation. The degradation of the chlorophenyl group is generally more recalcitrant to microbial action.